molecular formula C15H17N3O3S B2934202 4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide CAS No. 313646-71-8

4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide

Cat. No. B2934202
CAS RN: 313646-71-8
M. Wt: 319.38
InChI Key: QUKOJVMYNYIFQT-UHFFFAOYSA-N
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Description

“4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide” is a potent, selective, and ATP-competitive inhibitor of TGF-β RI kinase . It has a molecular weight of 287.3 and a CAS Number of 446859-33-2 . It appears as a white to off-white or yellow solid .


Physical And Chemical Properties Analysis

The compound is soluble in DMSO or methanol at a concentration of 5mg/ml . It is stable for 2 years when stored at -20°C, and stock solutions are stable for up to 6 months when stored at -20°C .

Scientific Research Applications

Synthesis and Biological Activity

  • A variety of benzamide derivatives, including those similar to the compound , have been synthesized and evaluated for biological activities. For instance, N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, synthesized using a non-steroidal anti-inflammatory drug, were tested for their inhibitory potential against various enzymes, including human recombinant alkaline phosphatase and ecto-5′-nucleotidases. Such compounds have shown potential in medicinal chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015).

Antimicrobial and Antitumor Properties

  • Benzamide derivatives have also demonstrated interesting antimicrobial and antitumor properties. For example, a study on sulfonamide derivatives showed significant antimicrobial activity against various bacteria and fungi, highlighting the potential of such compounds in drug discovery (Ghorab et al., 2017).

Anti-Tubercular Applications

  • In the field of anti-tubercular research, derivatives of benzamide, like 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, have shown promising in vitro activity against Mycobacterium tuberculosis. These compounds also displayed non-cytotoxic nature against human cancer cell lines, suggesting their safety and potential as anti-tubercular agents (Nimbalkar et al., 2018).

Pharmacokinetics in Drug Development

  • The pharmacokinetics of related compounds, like 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, have been studied in different animal models. These studies are crucial for understanding the drug metabolism and distribution, which are key factors in drug development (Kim et al., 2008).

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their alk5 inhibitory activity . ALK5 is a type of receptor kinase involved in various cellular processes.

Mode of Action

Similar compounds have shown to inhibit alk5 phosphorylation . This suggests that 4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide might interact with its target by inhibiting its phosphorylation, thereby affecting the target’s function.

Biochemical Pathways

ALK5 is involved in the TGF-beta signaling pathway, which plays a crucial role in cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions .

Result of Action

Inhibition of alk5 could potentially result in modulation of the tgf-beta signaling pathway, which could have various effects on cellular functions such as cell growth and differentiation .

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-11-5-4-6-14(16-11)17-15(19)12-7-9-13(10-8-12)22(20,21)18(2)3/h4-10H,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKOJVMYNYIFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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